6-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Description
6-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a furan ring, a piperazine moiety, and a cyclohexene ring
Properties
IUPAC Name |
6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-12-10-14(15(19(24)25)11-13(12)2)17(22)20-5-7-21(8-6-20)18(23)16-4-3-9-26-16/h3-4,9,14-15H,5-8,10-11H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMZCYQYZJXSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylcarbonyl piperazine intermediate. This can be achieved by reacting furan-2-carboxylic acid with piperazine under appropriate conditions. The resulting intermediate is then coupled with 3,4-dimethylcyclohex-3-ene-1-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
6-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and piperazine moieties can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, influencing their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-[4-(Furan-2-carbonyl)piperazin-1-yl]sulfonyl-4-methyl-1H-quinolin-2-one: Similar structure but with a quinoline ring instead of a cyclohexene ring.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Contains a pyrrole ring fused with furan rings.
1-[(Furan-2-yl)carbonyl]piperidin-4-one: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
6-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is unique due to its combination of a furan ring, a piperazine moiety, and a cyclohexene ring. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
